molecular formula C9H7ClO4 B8685250 3-Chloro-4-acetoxybenzoic acid CAS No. 70679-89-9

3-Chloro-4-acetoxybenzoic acid

Cat. No. B8685250
Key on ui cas rn: 70679-89-9
M. Wt: 214.60 g/mol
InChI Key: XOGBRRBOCDIKSR-UHFFFAOYSA-N
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Patent
US04232144

Procedure details

A solution was prepared from 100 g of the commercially available hemihydrate of 3-chloro-4-hydroxybenzoic acid in 300 mL of acetic anhydride. After adding 7 drops of concentrated sulfuric acid, the mixture was refluxed at 135° C. for 2 hrs. The product crystallized out on cooling. About 500 mL of cold water was added with stirring, which continued while cooling in an ice/water bath for 1 hr. After filtration and drying, the product was recrystallized from 350 mL of ethyl alcohol to yield 40 g of 3-chloro-4-acetoxybenzoic acid melting at 152-159° C.
[Compound]
Name
hemihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([OH:7])=[O:6].[C:12](OC(=O)C)(=[O:14])[CH3:13]>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][C:12](=[O:14])[CH3:13])[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
hemihydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1O
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product crystallized out
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
ADDITION
Type
ADDITION
Details
About 500 mL of cold water was added
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice/water bath for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
the product was recrystallized from 350 mL of ethyl alcohol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=CC1OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 40 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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